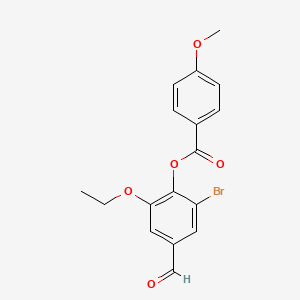

2-Bromo-6-ethoxy-4-formylphenyl 4-methoxybenzoate

Beschreibung

Eigenschaften

IUPAC Name |

(2-bromo-6-ethoxy-4-formylphenyl) 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrO5/c1-3-22-15-9-11(10-19)8-14(18)16(15)23-17(20)12-4-6-13(21-2)7-5-12/h4-10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIFRGFOOLGTCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-ethoxy-4-formylphenyl 4-methoxybenzoate typically involves multi-step organic reactions. One common method includes the bromination of 6-ethoxy-4-formylphenol, followed by esterification with 4-methoxybenzoic acid. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification step may involve the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are used to verify the compound’s purity and structure .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-ethoxy-4-formylphenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents like Grignard reagents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) are commonly used.

Major Products

Substitution: Products depend on the nucleophile used, such as azides, nitriles, or organometallic compounds.

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Hydrolysis: The products are 6-ethoxy-4-formylphenol and 4-methoxybenzoic acid.

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-ethoxy-4-formylphenyl 4-methoxybenzoate is used in various scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

Material Science: It is used in the development of novel materials with specific properties, such as polymers and liquid crystals.

Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.

Wirkmechanismus

The mechanism of action of 2-Bromo-6-ethoxy-4-formylphenyl 4-methoxybenzoate depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-6-ethoxy-4-formylphenol: Lacks the methoxybenzoate moiety.

4-Methoxybenzoic Acid: Lacks the bromine, ethoxy, and formyl groups.

2-Bromo-4-formylphenyl 4-methoxybenzoate: Lacks the ethoxy group.

Uniqueness

2-Bromo-6-ethoxy-4-formylphenyl 4-methoxybenzoate is unique due to the combination of functional groups it possesses. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and research .

Biologische Aktivität

2-Bromo-6-ethoxy-4-formylphenyl 4-methoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a bromo group, an ethoxy group, and a formyl group attached to a phenyl ring. The presence of these functional groups is believed to contribute to its biological activity.

Molecular Formula

- Chemical Formula : C17H18BrO4

- CAS Number : 444066-10-8

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be notably low, indicating strong antimicrobial potential.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis in these cells, as evidenced by increased levels of caspase-3 and PARP cleavage.

The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to apoptosis in cancer cells.

- Cell Cycle Arrest : Studies suggest that the compound can induce cell cycle arrest at the G0/G1 phase.

Case Studies

-

Antimicrobial Study :

- Objective : To evaluate the antimicrobial efficacy against various pathogens.

- Methodology : Disk diffusion method was employed to determine the zone of inhibition.

- Results : The compound exhibited zones of inhibition ranging from 15 mm to 25 mm against tested bacterial strains.

-

Anticancer Study :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Methodology : MTT assay was used to measure cell viability.

- Results : IC50 values were calculated at approximately 20 µM for MCF-7 and 25 µM for A549 cells, indicating potent anticancer activity.

Data Table

| Biological Activity | Test Organism/Cell Line | Method Used | MIC/IC50 Value |

|---|---|---|---|

| Antimicrobial | E. coli | Disk diffusion | 32 µg/mL |

| Antimicrobial | S. aureus | Disk diffusion | 16 µg/mL |

| Anticancer | MCF-7 | MTT assay | 20 µM |

| Anticancer | A549 | MTT assay | 25 µM |

Q & A

Q. What are the optimized synthetic routes for 2-bromo-6-ethoxy-4-formylphenyl 4-methoxybenzoate, and how do reaction conditions influence yield?

The synthesis typically involves esterification between 2-bromo-6-ethoxy-4-formylphenol and 4-methoxybenzoic acid. Key steps include:

- Dehydrating agents : Thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) activate the carboxylic acid for ester bond formation .

- Solvents : Reactions are conducted in aprotic solvents (e.g., dichloromethane or DMF) under reflux to enhance reactivity .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Yield Optimization : Excess phenol derivatives (1.2–1.5 equivalents) improve esterification efficiency, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive functional groups like the formyl moiety .

Q. How do the functional groups in this compound dictate its reactivity in substitution and oxidation reactions?

- Bromine : Undergoes nucleophilic substitution (e.g., with amines or thiols) under basic conditions (NaOH/K₂CO₃) .

- Formyl Group : Susceptible to oxidation (→ carboxylic acid) with KMnO₄ or reduction (→ alcohol) using NaBH₄ .

- 4-Methoxybenzoate Ester : Hydrolyzes under acidic (HCl) or basic (NaOH) conditions to yield 4-methoxybenzoic acid and the parent phenol .

Key Consideration : Steric hindrance from the ethoxy group at position 6 may slow substitution at the bromine site .

Q. What analytical techniques are critical for structural validation of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; formyl proton at δ 9.8–10.2 ppm) .

- X-ray Crystallography : Resolves spatial arrangement, hydrogen bonding, and crystal packing (using SHELX software for refinement) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 383.62) .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinning or disorder) be addressed using SHELX software?

- Twinning : SHELXL’s TWIN/BASF commands model twin domains, refining scale factors for overlapping lattices .

- Disordered Groups : PART instructions partition electron density for flexible substituents (e.g., ethoxy or methoxy groups) .

- Validation : ADDSYM (PLATON) checks for missed symmetry, while R1/wR2 residuals (<5%) ensure accuracy .

Q. How can contradictory reactivity data in substitution reactions be resolved?

Case Study : Discrepancies in bromine substitution rates may arise from solvent polarity or competing side reactions.

- Polar Aprotic Solvents (e.g., DMF): Accelerate SNAr mechanisms but may promote formyl oxidation .

- Base Selection : K₂CO₃ (mild) minimizes ester hydrolysis vs. NaOH (harsh) .

Experimental Design : Use kinetic studies (e.g., HPLC monitoring) to isolate rate-determining steps .

Q. What role does this compound play in enzymatic O-demethylation studies?

The 4-methoxybenzoate moiety is a substrate for 4-methoxybenzoate monooxygenase (EC 1.14.99.15) , which catalyzes O-demethylation to 4-hydroxybenzoate and formaldehyde .

- Mechanism : Bacterial enzymes employ FMN and iron-sulfur clusters for oxidative cleavage, while fungal isoforms target veratrate derivatives .

- Applications : Tracking demethylation kinetics informs biodegradation pathways or drug metabolism studies .

Q. How do structural modifications in analogs affect biological activity?

| Compound | Substituent Modifications | Bioactivity Impact (vs. Target Compound) | Reference |

|---|---|---|---|

| 4-Chlorobenzoate analog | Cl instead of OCH₃ at benzoate | ↑ Lipophilicity → Enhanced membrane permeation | |

| 6-Methoxy-4-formyl derivative | Ethoxy → Methoxy at position 6 | ↓ Steric hindrance → Faster substitution | |

| Bromine-free analog | Br replaced with H | Loss of electrophilic sites → Inactive in enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.